Vicenin 3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

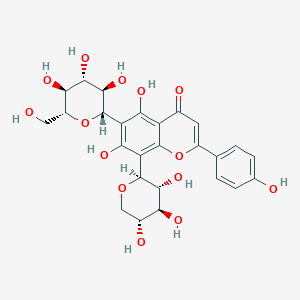

维西宁 3 是一种天然存在的黄酮类糖苷,具体来说是一种 C-糖基化合物。 它的特点是在 6 和 8 位分别被 β-D-葡萄糖基和 β-D-木糖基取代的芹菜素 。 这种化合物存在于各种植物中,包括紫云英和胡芦巴 。 维西宁 3 由于其潜在的治疗特性而备受关注,特别是在治疗骨关节炎和癌症方面 .

科学研究应用

维西宁 3 具有广泛的科学研究应用:

化学: 它被用作研究糖基化反应和黄酮类衍生物合成的模型化合物。

生物学: 维西宁 3 已显示出通过调节软骨细胞中的 MAPK 通路来调节细胞外基质降解的潜力。 这使其成为研究骨关节炎和其他退行性疾病的有价值的化合物。

医学: 该化合物具有抗炎和抗氧化特性,使其成为开发治疗骨关节炎和癌症等疾病的药物的候选药物

工业: 维西宁 3 由于其治疗益处,被用于膳食补充剂和草药的配方。

作用机制

维西宁 3 通过调节各种分子途径发挥其作用。 其中一个关键途径是 MAPK 信号通路,该通路在调节软骨细胞中细胞外基质降解中起着至关重要的作用 。 通过抑制该途径的激活,维西宁 3 减少了软骨降解酶的产生,从而保护了细胞外基质。 此外,它已被证明可以抑制 TGF-β/Smad 和 PI3K/Akt/mTOR 信号通路,这些通路参与癌症转移 .

类似化合物:

维西宁 2: 另一种天然存在的双 C-葡萄糖基黄酮类化合物,具有类似的糖基化模式.

异荭草素: 一种结构相似但糖基化位点不同的黄酮类化合物.

荭草素: 一种具有类似抗氧化特性的黄酮类糖苷.

独特性: 维西宁 3 由于其独特的糖基化模式而独一无二,这使其具有独特的生物活性。 它能够调节多种信号通路,包括 MAPK 和 TGF-β/Smad,使其与其他类似化合物区别开来 .

总之,维西宁 3 是一种在各个科学领域具有巨大潜力的化合物。 其独特的结构和多种生物活性使其成为进一步研究和开发的宝贵对象。

生化分析

Biochemical Properties

Vicenin 3 interacts with various biomolecules, particularly enzymes. It has been identified as an ACE inhibitor, suggesting that it interacts with this enzyme to inhibit its activity . This interaction could potentially influence various biochemical reactions, particularly those related to blood pressure regulation.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For instance, it has been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in interleukin (IL)-1β-treated SW1353 chondrocytes . Additionally, it has been shown to reverse the IL-1β-induced degradation of collagen type II and aggrecan .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various signaling pathways. For example, it has been shown to inhibit TGF-β1-induced epithelial–mesenchymal transition (EMT) via the deactivation of TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . This suggests that this compound exerts its effects at the molecular level by interacting with these pathways and influencing gene expression.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been shown to have significant effects on cellular function over time. For instance, it has been found to significantly inhibit IL-1β-induced production of NO and PGE2 in SW1353 chondrocytes .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limitedFor instance, Vicenin-2 has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects in rat models .

Metabolic Pathways

Given its role as an ACE inhibitor, it is likely involved in pathways related to blood pressure regulation .

准备方法

合成路线和反应条件: 维西宁 3 的合成涉及 C-糖苷键的形成。 一种方法是依次进行 C-糖基化和氟芳烃衍生物的芳香亲核取代(SNAr 反应) 。 该方法利用 1,3,5-三氟苯,将氟原子转化为形成所需的糖苷键。

工业生产方法: 维西宁 3 的工业生产通常涉及从天然来源中提取。 例如,它可以从紫云英的地上部分提取 。 提取过程涉及溶剂提取,然后进行纯化步骤,以分离出纯形式的化合物。

化学反应分析

反应类型: 维西宁 3 会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于改变化合物的结构和增强其治疗特性至关重要。

常见试剂和条件:

氧化: 维西宁 3 可以使用过氧化氢或高锰酸钾等试剂在受控条件下氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

取代: 取代反应通常涉及使用甲醇钠或碳酸钾等试剂的亲核取代。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和特定条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧衍生物。

相似化合物的比较

Vicenin 2: Another naturally occurring bis-C-glucosyl flavonoid with similar glycosylation patterns.

Isovitexin: A flavonoid with a similar structure but different glycosylation sites.

Orientin: A flavonoid glycoside with similar antioxidant properties.

Uniqueness: Vicenin 3 is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities. Its ability to modulate multiple signaling pathways, including MAPK and TGF-β/Smad, sets it apart from other similar compounds .

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDUKUSNQNWVET-MCIQUCDDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59914-91-9 |

Source

|

| Record name | Vicenin 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059914919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the mechanism of action of Vicenin-3 in osteoarthritis?

A1: Vicenin-3 demonstrates potential therapeutic effects in osteoarthritis by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a critical role in the progression of osteoarthritis by stimulating chondrocytes to release cartilage-degrading enzymes []. By suppressing the activation of MAPK, Vicenin-3 effectively reduces the production of inflammatory mediators such as nitric oxide and Prostaglandin E2, as well as matrix metalloproteinases (MMPs) like MMP-1, MMP-3, and MMP-13, and A Disintegrin-like and Metalloproteinase with Thrombospondin motifs (ADAMTS) like ADAMTS-4 and ADAMTS-5 []. This ultimately helps protect against the degradation of collagen type II and aggrecan, key components of articular cartilage [].

Q2: What structural features of Vicenin-3 contribute to its antioxidant activity?

A2: Vicenin-3 is a C-glycosylflavonoid. Research suggests that the presence of hydroxyl groups in C-glycosylflavonoids like Vicenin-3 plays a crucial role in their ability to inhibit lipid peroxidation, a key mechanism of cellular damage [].

Q3: How is the quality consistency of Desmodium styracifolium, a plant source of Vicenin-3, evaluated?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a systematic quantitative fingerprint method (SQFM) is used to assess the quality consistency of Desmodium styracifolium [, ]. This method allows for the simultaneous quantification of five major constituents: Vicenin-1, Schaftoside, Isoschaftoside, Vicenin-3, and Isovitexin []. This fingerprint analysis provides a comprehensive profile of the chemical constituents, ensuring batch-to-batch consistency and quality control of the plant material [].

Q4: Are there any analytical methods for studying the pharmacokinetics of Vicenin-3?

A4: Yes, a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed to quantify Vicenin-3 and other related C-glycosylflavones in rat plasma []. This method enables researchers to study the absorption, distribution, metabolism, and excretion (ADME) profile of Vicenin-3, providing valuable insights into its pharmacokinetic behavior in vivo [].

Q5: Has Vicenin-3 been isolated from other plant sources besides Desmodium styracifolium?

A5: Yes, Vicenin-3 has been identified and isolated from other plant species, including Vaccinium bracteatum [] and Tetrastigma hemsleyanum leaves []. This suggests that Vicenin-3 might be a common bioactive constituent in various plant families, expanding its potential sources for research and applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。